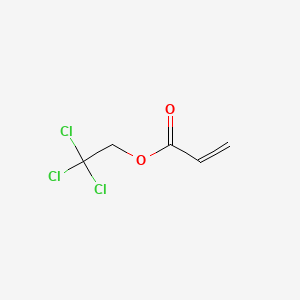

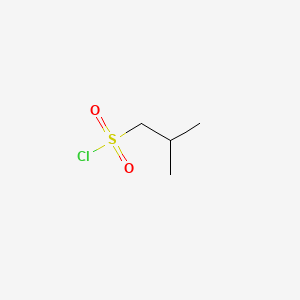

![molecular formula C13H14N2 B1295874 N-[1-(pyridin-2-yl)ethyl]aniline CAS No. 6312-11-4](/img/structure/B1295874.png)

N-[1-(pyridin-2-yl)ethyl]aniline

Overview

Description

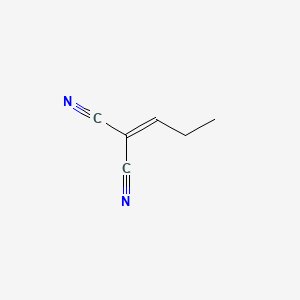

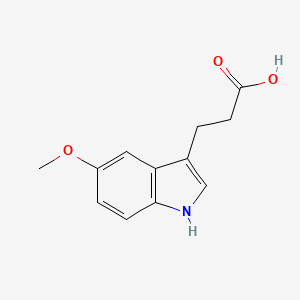

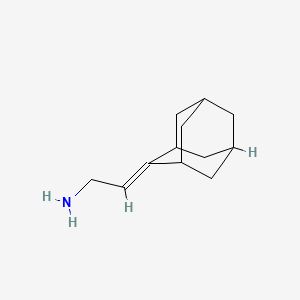

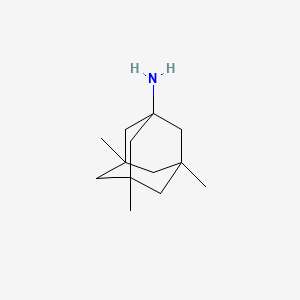

N-[1-(pyridin-2-yl)ethyl]aniline is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical (NLO) Applications : N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline, a related compound to N-[1-(pyridin-2-yl)ethyl]aniline, has been synthesized and studied for its potential in NLO applications. The research focused on the factors influencing the formation of polar crystals and their stability and transparency across a wide spectrum range (Draguta et al., 2015).

Chemical Shift Analysis in NMR Spectroscopy : Studies on 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines, closely related to this compound, have been conducted to understand the substituent-induced chemical shifts in 13C NMR. These analyses aid in elucidating the electronic substituent effects on molecular conformation and structure (Rančić et al., 2014).

Crystal Structure Analysis : The crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, which shares a similar structure to this compound, has been characterized. This provides valuable information for understanding the molecular arrangement and potential applications in material science (Adeleke & Omondi, 2022).

Catalysis and Chemical Reactions : Research has shown that 2-(pyridin-2-yl)aniline, closely related to this compound, can be used as a directing group in C-H amination reactions mediated by cupric acetate. This finding is significant for synthetic chemistry and the development of new catalytic processes (Zhao et al., 2017).

Synthesis of Novel Complexes : Studies have also been conducted on the synthesis of novel cationic η3-methallyl palladium complexes bearing pyridinyl-imine ligands, including variants of this compound. These complexes have potential applications in organometallic chemistry and catalysis (Dridi et al., 2014).

Photophysical and Electroluminescence Applications : Research involving N,N-di(3-(pyridin-2-yl)phenyl)aniline, a compound structurally similar to this compound, has explored its use in the development of luminescent platinum complexes. These complexes have potential applications in optoelectronics and organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

Future Directions

Pyridine derivatives, including “N-[1-(pyridin-2-yl)ethyl]aniline”, have potential applications in various fields due to their unique chemical properties . They are of special interest in medicinal chemistry due to their solubility and the possibility of improving water solubility in pharmaceutically potential molecules . Future research may focus on the development of pyridine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics .

Mechanism of Action

Target of Action

N-[1-(pyridin-2-yl)ethyl]aniline is a compound that has been synthesized and studied for its potential biological and therapeutic value . .

Mode of Action

It has been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through similar mechanisms, potentially involving bond cleavage or formation.

Biochemical Pathways

The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that it might affect pathways involving these or similar compounds.

Result of Action

It has been synthesized via c–c bond cleavage promoted by i2 and tbhp , suggesting that it might induce similar effects in biological systems.

Action Environment

Its synthesis involves mild and metal-free reaction conditions , suggesting that it might be sensitive to certain environmental factors such as temperature and the presence of metals.

Properties

IUPAC Name |

N-(1-pyridin-2-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11(13-9-5-6-10-14-13)15-12-7-3-2-4-8-12/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQPFEBBTYKNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-11-4 | |

| Record name | NSC42669 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were used to characterize the structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline?

A: The research paper describes the use of Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS) to confirm the structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline [].

Q2: How was the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline determined?

A: X-ray diffraction was employed to determine the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline []. This technique provides valuable information about the three-dimensional arrangement of atoms within the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

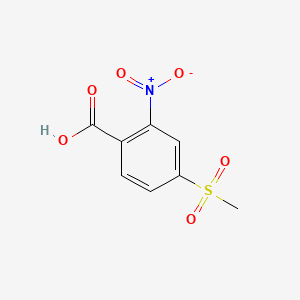

![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)

![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)